![molecular formula C10H12O3 B14294287 Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 114674-00-9](/img/structure/B14294287.png)
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-ethenyl-2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an ethenyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The ethenyl group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specificity in binding interactions. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate: Similar structure but lacks the ethenyl group.
Methyl 6,6-dimethyl-2-methylenebicyclo[3.1.0]hexane-1-carboxylate: Contains additional methyl groups and a methylene group instead of the ethenyl group.
Bicyclo[2.1.1]hexanes:
Uniqueness
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
114674-00-9 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-6-7-4-5-8(11)10(6,7)9(12)13-2/h3,6-7H,1,4-5H2,2H3 |
Clé InChI |
NCADATUXOMLAHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12C(C1C=C)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

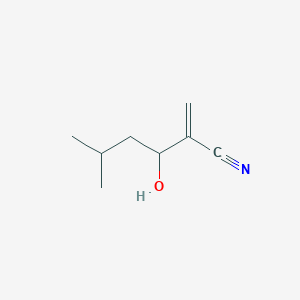
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)


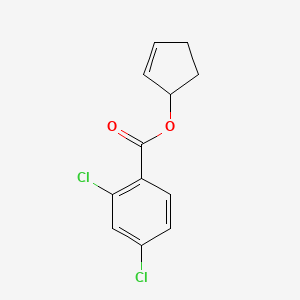
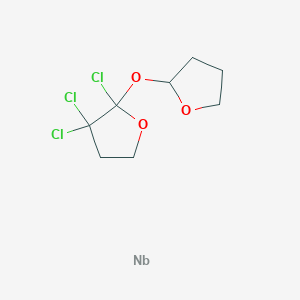
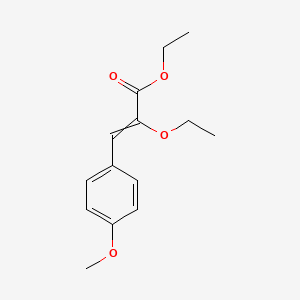

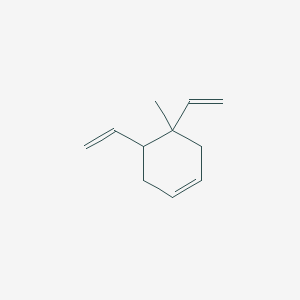
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
